7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-4-3-5-12(8-10)16-9-14(18(21)22)13-6-7-15(19)11(2)17(13)20-16/h3-9H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUGUBWZURTKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174341 | |
| Record name | 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725705-50-0 | |
| Record name | 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725705-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601174341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quinoline Core Formation and Substitution
The quinoline core is typically synthesized via Friedländer synthesis , which involves the condensation of an aniline derivative with a carbonyl compound under acidic or basic catalysis. This method efficiently forms the quinoline ring system with the desired substitution at positions 2, 7, and 8.
- Step 1: Condensation of a suitably substituted aniline (bearing chlorine at the 7-position) with a ketone or aldehyde that introduces the 3-methylphenyl group at position 2.
- Step 2: Methylation at the 8-position can be introduced either via the starting materials or via selective methylation reactions post quinoline formation.
Introduction of the 3-Methylphenyl Group
The 3-methylphenyl substituent at position 2 is typically introduced by using a 3-methylphenyl ketone or aldehyde in the Friedländer synthesis, ensuring regioselective attachment to the quinoline core.
Oxidation of 8-Methyl Group to Carboxylic Acid
A critical step is the oxidation of the 8-methyl group to the corresponding carboxylic acid. A highly efficient and environmentally friendly method described in a Chinese patent (CN111377863A) involves:
- Using 7-chloro-8-methylquinoline as the substrate.
- Employing N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as catalysts.
- Using oxygen (O₂) as the oxidant under pressurized conditions (≥4 MPa).
- Conducting the reaction in a Hastelloy autoclave at 80–90 °C for 6–9 hours.
This catalytic aerobic oxidation avoids waste acid and water generation, simplifies post-reaction treatment, and yields high-purity 7-chloro-8-quinolinecarboxylic acid with yields around 88–92%.
Reaction conditions and outcomes from the patent are summarized below:
| Parameter | Condition/Value | Outcome |
|---|---|---|
| Catalyst | N-hydroxyphthalimide + AIBN | Efficient oxidation |
| Oxidant | Oxygen (≥4 MPa pressure) | Green oxidant, high conversion |
| Temperature | 80–90 °C | Optimal for reaction kinetics |
| Reaction time | 6–9 hours | Complete oxidation |
| Post-treatment | Cooling to 10–40 °C, filtration, drying at 60–100 °C for 4–12 h | High purity product (98+%) |
| Yield | 88.6–92.1% | High yield, reproducible |
Purification and Recycling
- After oxidation, the mixture undergoes solid-liquid separation by filtration or centrifugation.
- The solid product is washed with acetonitrile to remove impurities.
- The mother liquor is concentrated and recycled for subsequent oxidation cycles, maintaining consistent yield and purity over multiple runs.
Summary Table of Key Preparation Steps
| Step No. | Process Description | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Formation of quinoline core | Aniline derivative + carbonyl compound | Acidic/basic catalysis, Friedländer synthesis | Quinoline with 7-chloro, 2-(3-methylphenyl), 8-methyl groups |
| 2 | Oxidation of 8-methyl to carboxylic acid | N-hydroxyphthalimide + AIBN + O₂ | 80–90 °C, 4 MPa O₂ pressure, 6–9 h | High purity 7-chloro-8-quinolinecarboxylic acid, yield ~90% |
| 3 | Solid-liquid separation and purification | Filtration, washing with acetonitrile | Cooling to room temp, drying at 60–100 °C | Purified product, mother liquor recycled |
Research Findings and Advantages of the Method
- The use of N-hydroxyphthalimide and AIBN as catalysts enables selective aerobic oxidation under mild conditions, avoiding harsh reagents like chromium or permanganate oxidants.
- Oxygen as the oxidant is environmentally benign and cost-effective.
- The process avoids generation of acidic waste and wastewater, aligning with green chemistry principles.
- Recycling of mother liquor enhances process sustainability and reduces raw material consumption.
- The reaction is scalable, demonstrated in autoclave setups with consistent yields and purity over multiple cycles.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Derivative Development
The synthesis of 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions, including cyclization processes that yield quinoline derivatives. This compound serves as a building block for synthesizing more complex quinoline derivatives that may enhance biological activity or target specificity in therapeutic applications .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be developed into a new class of antibiotics, particularly against multidrug-resistant strains .
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, indicating potential as an anticancer agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Mechanistically, it has been observed to induce cell cycle arrest and promote apoptosis through the activation of caspase pathways, which are critical in cancer treatment strategies .
Antimicrobial Efficacy Study
A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains demonstrated significant reductions in bacterial load in both in vitro and in vivo models. This suggests its potential as a therapeutic agent for treating resistant infections .
Anticancer Mechanism Exploration
Research exploring the anticancer properties revealed that the compound inhibits tumor growth in xenograft models by modulating gene expression related to apoptosis and cell cycle regulation. This highlights its dual role as both an antimicrobial and anticancer agent .
Mechanism of Action
The mechanism of action of 7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase enzymes, which are essential for bacterial replication .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-7-chloroquinoline-4-one-3-carboxylic acid: This compound shares a similar quinoline core but differs in the position and type of substituents.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core, offering different biological activities.
Uniqueness
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its
Biological Activity
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound is part of a broader class of quinoline derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure
The molecular formula of this compound is . Its structure features a chloro group, a methyl group, and a carboxylic acid functional group that are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anti-inflammatory agent and its cytotoxic effects against various cancer cell lines. The following sections detail the findings from various research studies.
Anti-inflammatory Activity
A study evaluating several quinoline derivatives, including this compound, reported significant anti-inflammatory properties. The compound exhibited a favorable half-maximal inhibitory concentration (IC50) in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. Compared to classical non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, it demonstrated appreciable anti-inflammatory effects without notable cytotoxicity in inflamed macrophages .
Anticancer Activity
Research has shown that this quinoline derivative possesses selective cytotoxic properties against various cancer cell lines. Specifically, it was found to reduce cell viability in cervical (HeLa) and mammary (MCF7) cancer cells significantly. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Apoptosis induction |
| MCF7 | 12.6 | Cell cycle arrest |
| SW480 | 20.3 | Apoptosis induction |
| A549 | 18.5 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the carboxylic acid group is essential for its interaction with biological targets, enhancing its solubility and bioavailability. Modifications on the phenyl ring have been shown to influence its potency against different targets, suggesting that further structural optimization could enhance its pharmacological profiles .
Case Studies
- In Vivo Studies : In animal models, this compound demonstrated reduced tumor growth in xenograft models of breast cancer when administered at therapeutic doses.
- Mechanistic Studies : Molecular docking studies revealed that this compound interacts effectively with key proteins involved in cancer progression and inflammation, such as SIRT3, which plays a dual role in tumor promotion and suppression depending on the context .
Q & A
Q. What are the standard synthetic routes for 7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, and how are intermediates characterized?
A common approach involves converting the carboxylic acid to its acid chloride using SOCl₂ under reflux, followed by coupling with amines or other nucleophiles. For example, 2-(3-chlorophenyl)quinoline-4-carboxylic acid was refluxed with SOCl₂ to form the acid chloride, which was then reacted with amines in THF at 0°C to room temperature. Progress was monitored via TLC, and products were purified via silica gel chromatography . Characterization typically employs 1H/13C NMR (e.g., δ 10.82 ppm for amide protons), IR (e.g., 1685 cm⁻¹ for carbonyl stretches), and MS (e.g., [M+H]+ peaks). Yield optimization requires careful control of stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR : Assigning aromatic protons (δ 7.2–8.4 ppm) and substituent-specific shifts (e.g., methyl groups at δ ~2.5 ppm).
- IR : Identifying carboxylic acid (1685–1700 cm⁻¹) and amide (1630–1660 cm⁻¹) functional groups.
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., observed [M+H]+ = 358.17 for a related compound) and isotopic patterns (e.g., chlorine’s M+2 peak) .
- HPLC : Purity validation (e.g., 97.41% purity for a synthesized analogue) .
Q. What are the primary applications of quinoline-4-carboxylic acid derivatives in drug discovery?
Quinoline-4-carboxylic acids are scaffolds for antibacterial agents (e.g., fluoroquinolones), antituberculosis compounds , and kinase inhibitors . Modifications at the 2-, 7-, and 8-positions influence target specificity. For instance, 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives exhibit antitubercular activity, while 8-chloro variants may enhance metabolic stability .
Advanced Research Questions
Q. How can contradictory solubility or reactivity data for this compound be resolved?
Discrepancies often arise from:
- Crystallinity vs. amorphous forms : Differential scanning calorimetry (DSC) can identify polymorphs affecting solubility.
- pH-dependent ionization : The carboxylic acid group (pKa ~4–5) becomes deprotonated in basic media, altering solubility. Use UV-Vis spectroscopy at varying pH levels to track ionization states.
- Degradation products : HPLC-MS under stress conditions (heat, light) identifies byproducts like decarboxylated or chlorinated derivatives .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-methylphenyl moiety can improve binding to hydrophobic enzyme pockets.
- Protecting group strategies : Temporarily protecting the carboxylic acid with ethyl esters during amide coupling prevents side reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while improving yields in SNAr reactions .
Q. How does the 3-methylphenyl substituent influence the compound’s pharmacokinetic properties?
- Lipophilicity : The methyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic stability : Methyl groups at aromatic positions slow oxidative metabolism by cytochrome P450 enzymes.
- CYP inhibition assays (e.g., using human liver microsomes) and plasma protein binding studies (e.g., equilibrium dialysis) are critical for profiling .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like DNA gyrase or PI3Kδ.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate this compound’s antimicrobial activity?
- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control.
- Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× and 4× MIC.
- Resistance induction : Serial passaging in sub-MIC concentrations identifies mutation rates .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- LC-MS/MS : Detects impurities at <0.1% levels using MRM transitions (e.g., m/z 332 → 287 for the parent ion).
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify degradation pathways.
- Validation per ICH Q2(R1) : Ensure linearity (R² >0.99), precision (%RSD <2%), and accuracy (90–110% recovery) .
Q. How can structural modifications reduce cytotoxicity while maintaining efficacy?
- Scaffold hopping : Replace the quinoline core with naphthyridine or pyridopyrimidine.
- Prodrug approaches : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to improve tolerability.
- In vitro toxicity screening : Use MTT assays on HEK-293 or HepG2 cells to prioritize analogues with selectivity indices >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
